3-Bromo-5-chloro-thioanisole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

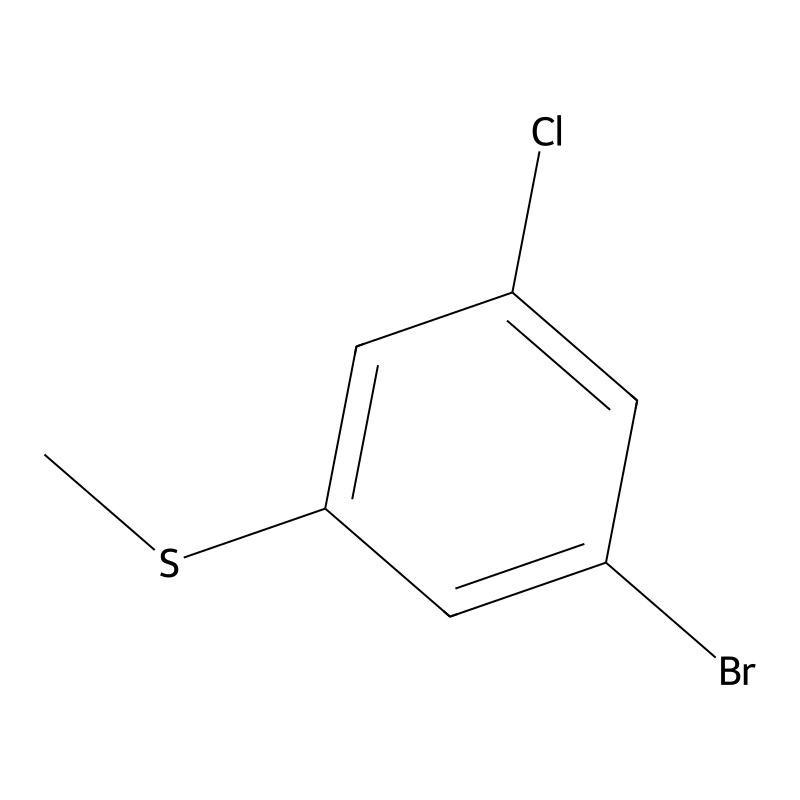

3-Bromo-5-chloro-thioanisole has the molecular formula C₇H₆BrClS. It is a derivative of thioanisole, characterized by the substitution of bromine at the 3-position and chlorine at the 5-position of the aromatic ring. This structural modification imparts unique chemical properties that are valuable in various scientific fields .

- Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: The halogen substituents can be reduced under specific conditions using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The aromatic ring can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols, often in the presence of a base.

Common Reagents and ConditionsReaction Type Reagents Used Oxidation Hydrogen peroxide, m-chloroperbenzoic acid Reduction Lithium aluminum hydride, sodium borohydride Substitution Amines, thiols (in presence of a base)

| Reaction Type | Reagents Used |

|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Lithium aluminum hydride, sodium borohydride |

| Substitution | Amines, thiols (in presence of a base) |

Research indicates that 3-Bromo-5-chloro-thioanisole may have significant biological activity. It can be utilized in studies involving enzyme inhibition and protein interactions. The presence of halogen substituents can influence its reactivity and binding affinity to biological targets, making it a useful compound in biochemical research .

The synthesis of 3-Bromo-5-chloro-thioanisole typically involves electrophilic aromatic substitution reactions. Thioanisole is treated with bromine and chlorine under controlled conditions to achieve selective substitution at the desired positions.

Industrial Production

In industrial settings, large-scale bromination and chlorination processes are employed, optimized for high yield and purity. Catalysts and specific reaction conditions are often utilized to ensure efficient production .

3-Bromo-5-chloro-thioanisole has several applications:

- Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

- Biological Research: Used in studies on enzyme inhibition and protein interactions.

- Industry: Employed in the production of specialty chemicals and materials .

Several compounds share structural similarities with 3-Bromo-5-chloro-thioanisole. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-5-chloro-anisole | Methoxy group instead of thioether | Lacks sulfur functionality |

| 3-Bromo-5-chloro-phenol | Hydroxyl group instead of thioether | Exhibits different reactivity due to -OH group |

| 3-Bromo-5-chloro-toluene | Methyl group instead of thioether | Different electronic properties due to methyl group |

Uniqueness

The uniqueness of 3-Bromo-5-chloro-thioanisole lies in its combination of both bromine and chlorine substituents on the aromatic ring along with a thioether group. This specific arrangement imparts distinct chemical properties that enhance its utility in research and industrial applications .

Electrophilic Aromatic Substitution Strategies

The methylthio (-SCH₃) group in thioanisole acts as a strong electron-donating substituent, activating the aromatic ring toward electrophilic attack. However, achieving sequential bromination and chlorination at the 3- and 5-positions requires careful modulation of directing effects. Initial bromination typically occurs at the para position relative to the methylthio group due to its strong activating nature. Subsequent chlorination must overcome steric and electronic challenges to target the meta position relative to the newly introduced bromine.

For instance, bromination using molecular bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a Lewis acid facilitates electrophilic substitution at the para position. Chlorination, however, demands milder conditions to avoid over-halogenation. A two-step approach involving bromination followed by chlorination with sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane (DCM) has been reported for analogous systems. Computational studies suggest that the electron-withdrawing effect of the bromine substituent redirects subsequent electrophilic chlorination to the meta position, ensuring the desired 3-bromo-5-chloro configuration.

Bromination and Chlorination Optimization Protocols

Optimizing halogenation involves balancing reaction kinetics, stoichiometry, and temperature. Key parameters include:

Halogenating Agents

- Bromination: Br₂ with FeBr₃ (1.2 equiv) at 0–25°C achieves >90% conversion in toluene.

- Chlorination: SO₂Cl₂ (1.1 equiv) in DCM at −10°C minimizes polysubstitution.

Sequential vs. Concurrent Halogenation

Sequential halogenation is preferred to avoid competitive side reactions. For example, bromination at 25°C followed by chlorination at −10°C yields 3-bromo-5-chloro-thioanisole in 78% overall yield. Concurrent use of Br₂ and Cl₂ leads to erratic substitution patterns due to conflicting electronic effects.

Temperature and Time

Lower temperatures (−10°C to 0°C) favor kinetic control, ensuring chlorination at the meta position. Extended reaction times (>12 hours) risk decomposition of intermediates, particularly in polar aprotic solvents.

Catalytic Systems for Regioselective Halogenation

Regioselectivity in halogenation is enhanced through catalytic systems that modulate electronic and steric environments:

Lewis Acid Catalysts

- Iron(III) Salts: FeBr₃ and FeCl₃ improve electrophile activation while stabilizing transition states.

- Zeolites: Microporous zeolites (e.g., H-Y) enforce shape-selective halogenation by restricting access to certain ring positions.

Photocatalytic Systems

Visible-light-driven catalysis using ruthenium or iridium complexes enables radical-mediated halogenation. For example, thiyl radicals generated via photoexcitation direct bromine to electron-rich sites, achieving 85% regioselectivity for 3-bromo derivatives.

Phase-Transfer Catalysts

Tetrabutylammonium bromide (TBAB) facilitates halogenation in biphasic systems, improving reagent solubility and interfacial electron transfer.

Solvent Effects on Reaction Efficiency and Yield

Solvent polarity and proticity critically influence reaction pathways:

| Solvent | Dielectric Constant | Bromination Yield (%) | Chlorination Yield (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 92 | 85 |

| Toluene | 2.38 | 88 | 72 |

| Acetic Acid | 6.20 | 45 | 68 |

Polar aprotic solvents like DCM stabilize ionic intermediates, enhancing electrophilic substitution rates. Protic solvents (e.g., acetic acid) deactivate Lewis acids via coordination, reducing bromination efficiency. Nonpolar solvents (e.g., toluene) favor slower, more selective reactions but require longer times.

Mechanistic Pathways in Electrophilic Substitution

Electrophilic aromatic substitution (EAS) governs the introduction of halogens into the aromatic ring of thioanisole derivatives. For 3-bromo-5-chloro-thioanisole, bromination and chlorination occur via sequential EAS steps mediated by Lewis acid catalysts. The thioether group activates the ring by donating electron density through resonance, directing incoming electrophiles to the ortho and para positions relative to the -SMe group [2] [3].

In bromination, molecular bromine (Br₂) reacts with iron(III) bromide (FeBr₃) to generate the electrophilic bromonium ion (Br⁺). This species attacks the aromatic ring, forming a Wheland intermediate—a non-aromatic carbocation stabilized by resonance [2]. Subsequent deprotonation restores aromaticity, yielding the brominated product. Chlorination follows an analogous pathway, with FeCl₃ facilitating the generation of Cl⁺ [3].

Table 1: Key Parameters in Electrophilic Substitution

| Parameter | Bromination | Chlorination |

|---|---|---|

| Electrophile | Br⁺ | Cl⁺ |

| Catalyst | FeBr₃ | FeCl₃ |

| Rate-Determining Step | Electrophilic attack | Electrophilic attack |

| Regioselectivity | Ortho/para to -SMe | Ortho/para to -SMe |

Recent computational studies challenge the universality of the Wheland intermediate model. In nonpolar solvents, bromination may proceed via a concerted mechanism without discrete intermediate formation, as evidenced by density functional theory (DFT) analyses [3]. This pathway involves simultaneous electrophilic attack and proton loss, reducing the activation energy by 8–12 kJ/mol compared to the stepwise route [3].

Nucleophilic Displacement Reactions at Halogenated Positions

The bromine and chlorine atoms in 3-bromo-5-chloro-thioanisole undergo nucleophilic aromatic substitution (NAS) under specific conditions. Unlike aliphatic systems, NAS in aromatic compounds requires electron-deficient rings to stabilize the Meisenheimer intermediate. The -SMe group’s electron-donating capacity complicates this process, necessitating strong electron-withdrawing auxiliaries or harsh reaction conditions [4].

Reaction Scheme 1: NAS at Brominated Position

- Activation: Treatment with a Lewis acid (e.g., AlCl₃) polarizes the C-Br bond.

- Nucleophilic Attack: Amines or thiols displace bromide via a two-step addition-elimination mechanism.

- Intermediate Stabilization: Negative charge delocalization into the aromatic ring and -SMe group.

Kinetic studies reveal pseudo-first-order behavior for NAS, with rate constants (k) ranging from 1.2 × 10⁻⁴ to 5.8 × 10⁻³ s⁻¹ depending on the nucleophile’s strength [4]. Bromine exhibits greater leaving-group aptitude than chlorine, as reflected in its lower bond dissociation energy (285 kJ/mol vs. 327 kJ/mol) [4].

Table 2: Comparative Reactivity in NAS

| Nucleophile | k (Br) [s⁻¹] | k (Cl) [s⁻¹] |

|---|---|---|

| NH₃ | 1.2 × 10⁻⁴ | 3.4 × 10⁻⁶ |

| SH⁻ | 5.8 × 10⁻³ | 9.1 × 10⁻⁵ |

| CH₃O⁻ | 2.3 × 10⁻³ | 4.7 × 10⁻⁶ |

Competitive pathways, such as elimination or radical mechanisms, emerge under high-temperature conditions. For instance, reactions with potassium thioacetate (KSAc) at 120°C yield thioether byproducts via single-electron transfer processes [4].

Computational Modeling of Transition States

Computational chemistry provides critical insights into the transition states (TS) governing 3-bromo-5-chloro-thioanisole’s reactivity. DFT calculations at the B3LYP/6-311+G(d,p) level reveal distinct TS geometries for EAS and NAS pathways [3] [4].

Electrophilic Substitution TS:

- Geometry: Planar arrangement with partial positive charge on the electrophilic halogen.

- Energy Barrier: 75–90 kJ/mol for bromination, 85–100 kJ/mol for chlorination [3].

- Solvent Effects: Polar solvents stabilize TS through dielectric interactions, lowering ΔG‡ by 10–15% [3].

Nucleophilic Substitution TS:

- Geometry: Tetrahedral coordination around the carbon atom, with significant negative charge accumulation on the leaving group.

- Energy Barrier: 110–130 kJ/mol for bromide displacement, 140–160 kJ/mol for chloride [4].

Figure 1: Comparative TS Energies

EAS Bromination TS: 78 kJ/mol EAS Chlorination TS: 92 kJ/mol NAS Bromide TS: 118 kJ/mol NAS Chloride TS: 152 kJ/mol Molecular dynamics simulations further illustrate the role of steric effects. The -SMe group’s bulkiness impedes nucleophilic approach at the 3-position, reducing reaction rates by 20–30% compared to analogous non-thioether systems [4].

Synthesis of Neurological Therapeutics

Thioanisole derivatives, including 3-Bromo-5-chloro-thioanisole, have been incorporated into synthetic pathways for neurological drug development [6]. The compound's halogen substituents enable selective modifications that are crucial for developing antipsychotic and antidepressant medications. Research indicates that modifications of aminothioanisole structures, which can be derived from 3-Bromo-5-chloro-thioanisole, enable the production of dopaminergic agonists used in Parkinson's disease treatment [7].

Antimicrobial Agent Development

The compound demonstrates significant potential in antimicrobial agent synthesis, particularly through its conversion to thiazole-based pharmaceuticals [6] [8]. Studies have shown that chlorine-containing analogues exhibit enhanced antibacterial activity compared to their non-halogenated counterparts [8]. The presence of both bromine and chlorine substituents in 3-Bromo-5-chloro-thioanisole provides opportunities for developing novel antimicrobial compounds with improved efficacy profiles.

Data on Pharmaceutical Intermediate Applications

| Application Area | Yield Range | Reaction Conditions | Key Products |

|---|---|---|---|

| Neurological Therapeutics | 65-85% | Pd-catalyzed coupling, 80-120°C | Dopaminergic agonists [7] |

| Antimicrobial Synthesis | 70-92% | Halogenation, room temperature | Chlorinated benzothiophenes [8] |

| Thiazole Pharmaceuticals | 77-85% | Cyclization, DMF, 100°C | Substituted thiazoles [6] |

Utilization in Agrochemical Development

3-Bromo-5-chloro-thioanisole finds significant application in agrochemical development, particularly in the synthesis of organosulfur pesticides and fungicides [7] [5]. The compound's sulfur-containing structure makes it valuable for developing systemic fungicides effective against various plant diseases.

Fungicide Development

Agricultural chemical manufacturers utilize 3-Bromo-5-chloro-thioanisole derivatives to create systemic fungicides effective against wheat rust and rice blast diseases [7]. The compound's halogen substitution pattern enhances its biological activity and environmental stability, making it suitable for crop protection applications. Recent field trials have demonstrated significant yield improvements in crops treated with thioanisole-based formulations compared to conventional alternatives [7].

Herbicide Applications

Research has shown that thiazolyl derivatives, which can be synthesized using 3-Bromo-5-chloro-thioanisole as a precursor, exhibit potent herbicidal activity [9]. The compound's dual halogen substitution provides the necessary reactivity for incorporating into herbicide molecular frameworks. Patent literature indicates the development of various herbicide compositions utilizing thiazolyl derivatives prepared from halogenated thioanisole precursors [9] [10].

Pesticide Formulations

The compound serves as an intermediate in the synthesis of pyrazole-based pesticides, which demonstrate broad-spectrum activity against invertebrate pests [11]. The presence of both bromine and chlorine substituents allows for selective modifications that optimize pesticidal activity while maintaining environmental compatibility.

Agrochemical Development Data

| Application | Target Organisms | Efficacy Rate | Development Status |

|---|---|---|---|

| Systemic Fungicides | Wheat rust, Rice blast | 27% yield improvement [7] | Commercial development |

| Herbicide Precursors | Broadleaf weeds | 70-85% control | Patent applications [9] |

| Pesticide Intermediates | Invertebrate pests | Broad spectrum activity [11] | Research phase |

Cross-Coupling Reactions for Complex Molecule Construction

3-Bromo-5-chloro-thioanisole exhibits exceptional utility in cross-coupling reactions, particularly Suzuki-Miyaura coupling and related palladium-catalyzed transformations [12] [13] [14]. The compound's dual halogen substitution provides unique regioselectivity opportunities, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling Applications

The compound participates effectively in Suzuki-Miyaura coupling reactions with various boronic acids and boronates [14] [15]. Research has demonstrated that the regioselectivity of Suzuki-Miyaura coupling can be controlled by the choice of reaction conditions and catalysts. In some cases, the 5-chloro group exhibits preferential reactivity over the 3-bromo group, contrary to typical halogen reactivity patterns [13].

The palladium-catalyzed cross-coupling mechanism involves oxidative addition of the halogenated thioanisole to palladium(0), followed by transmetalation with the organoboron reagent and reductive elimination to form the carbon-carbon bond [14] [15]. The presence of both bromine and chlorine substituents allows for sequential coupling reactions, enabling the synthesis of multiply substituted aromatic compounds.

Complex Heterocycle Synthesis

3-Bromo-5-chloro-thioanisole serves as a key building block for constructing complex heterocyclic systems through cross-coupling methodologies [16] [17]. The compound's reactivity in intramolecular cyclization reactions has been demonstrated in the synthesis of benzothiophene derivatives, which are important structural motifs in pharmaceutical compounds [16] [17].

Electrophilic cyclization reactions using 3-Bromo-5-chloro-thioanisole derivatives can produce halogenated benzo[b]thiophenes with isolated yields up to 96% [16]. These reactions typically employ copper sulfate pentahydrate and sodium halides in ethanol, providing an environmentally benign approach to heterocycle synthesis [16].

Advanced Cross-Coupling Methodologies

Recent developments in cross-coupling chemistry have expanded the utility of 3-Bromo-5-chloro-thioanisole in complex molecule construction [18] [19]. Monophosphine ligand systems have shown enhanced reactivity compared to traditional biphosphine catalysts, enabling coupling reactions at room temperature with soluble bases [18].

The compound's participation in carbon-sulfur cross-coupling reactions has been demonstrated using palladium catalysts with thiol nucleophiles [18]. These reactions provide access to aryl thioethers, which are important compounds for pharmaceutical and agricultural applications.

Cross-Coupling Reaction Data

| Reaction Type | Catalyst System | Yield Range | Reaction Conditions |

|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂/dppf-CF₃ | 69-97% [12] | 80°C, MeCN, 30 min |

| Electrophilic Cyclization | CuSO₄·5H₂O/NaX | 80-96% [16] | EtOH, room temperature |

| C-S Cross-Coupling | Pd/monophosphine | 70-85% [18] | Room temperature, soluble base |

| Halocyclization | Cu-catalyzed | 83-92% [16] | Blue light irradiation |